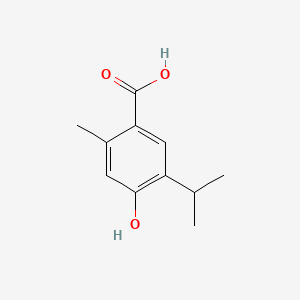

4-Hydroxy-2-methyl-5-(propan-2-yl)benzoic acid

Descripción general

Descripción

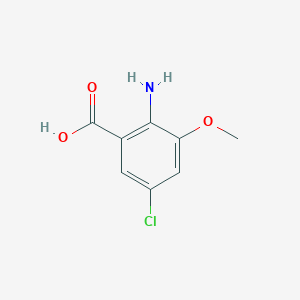

4-Hydroxy-2-methyl-5-(propan-2-yl)benzoic acid is a chemical compound with the molecular formula C11H14O3 . It has a molecular weight of 194.23 g/mol . The IUPAC name for this compound is 4-hydroxy-5-isopropyl-2-methylbenzoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14O3/c1-6(2)8-5-9(11(13)14)7(3)4-10(8)12/h4-6,12H,1-3H3,(H,13,14) . The Canonical SMILES for this compound is CC1=CC(=C(C=C1C(=O)O)C©C)O .Physical and Chemical Properties Analysis

This compound has a molecular weight of 194.23 g/mol . It has a XLogP3 value of 2.8 , indicating its lipophilicity. It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 194.094294304 g/mol . The topological polar surface area is 57.5 Ų , and it has a heavy atom count of 14 .Aplicaciones Científicas De Investigación

Carboxylic Acids in Biotechnology and Medicine

Carboxylic acids, especially those derived from plants, have shown significant biological activity. Research into natural carboxylic acids has highlighted their potential in antioxidant, antimicrobial, and cytotoxic activities, which can be crucial for medical and pharmaceutical applications. For instance, benzoic acid, a simple carboxylic acid, is widely used in foods and feeds for its antibacterial and antifungal properties, and studies have explored its role in regulating gut functions (Mao et al., 2019)[https://consensus.app/papers/benzoic-acid-used-food-feed-additives-regulate-functions-mao/1a95cc6718b259a4b919ea1e3211f879/?utm_source=chatgpt]. This indicates the potential of carboxylic acids in enhancing gut health and preventing diseases.

Chromones and Antioxidant Activity

Chromones and their derivatives, which share a structural similarity to the phenolic part of 4-Hydroxy-2-methyl-5-(propan-2-yl)benzoic acid, have been studied for their antioxidant properties. These compounds are present in a human diet and associated with various physiological activities like anti-inflammatory and antidiabetic effects (Yadav et al., 2014)[https://consensus.app/papers/chromones-derivatives-scavengers-remedy-cell-impairment-yadav/4689e615f82b5d8c91d86f68c7bede51/?utm_source=chatgpt]. This suggests that compounds with similar structures could also exhibit significant biological activities beneficial for health.

Lactic Acid and Green Chemistry

Lactic acid, another important hydroxycarboxylic acid, is highlighted for its role in green chemistry due to its derivation from biomass and its utility as a feedstock for producing biodegradable polymers and other valuable chemicals (Gao et al., 2011)[https://consensus.app/papers/biotechnological-routes-based-acid-production-biomass-gao/87ad4116ba8e50f787f22d026f6bd9b3/?utm_source=chatgpt]. This underlines the importance of carboxylic acids in developing sustainable and environmentally friendly technologies.

Analytical Method Developments

The development of analytical methods for identifying and quantifying carboxylic acids in various matrices, such as cosmetics, highlights the importance of these compounds in regulatory and safety assessments (Mallika J.B.N et al., 2014)[https://consensus.app/papers/review-method-developments-identification-methyl-jbn/3f051cdaea2a5e4cbc0d8d65cabdb090/?utm_source=chatgpt]. This is crucial for ensuring the safety and efficacy of consumer products containing carboxylic acids.

Safety and Hazards

Mecanismo De Acción

Target of Action

Benzylic compounds, which this compound is a part of, are known to undergo reactions at the benzylic position . These reactions can involve various targets, including free radicals, nucleophiles, and oxidizing agents .

Mode of Action

Benzylic compounds are known to undergo various reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions involve the interaction of the compound with its targets, leading to changes in the compound’s structure .

Biochemical Pathways

Reactions at the benzylic position, such as those that this compound may undergo, can affect various biochemical pathways . These pathways and their downstream effects would depend on the specific targets and reactions involved .

Pharmacokinetics

These properties would determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The reactions that this compound may undergo at the benzylic position could result in various molecular and cellular effects, depending on the specific targets and reactions involved .

Action Environment

Factors such as temperature, ph, and the presence of other compounds could potentially influence these aspects .

Propiedades

IUPAC Name |

4-hydroxy-2-methyl-5-propan-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-6(2)8-5-9(11(13)14)7(3)4-10(8)12/h4-6,12H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZGYCAHIHBHTNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)C(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20207110 | |

| Record name | Benzoic acid, 4-hydroxy-2-methyl-5-(1-methylethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

584-44-1 | |

| Record name | p-Cymene-2-carboxylic acid, 5-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-hydroxy-2-methyl-5-(1-methylethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Propene, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-](/img/structure/B3054058.png)

![Benzenamine, 2-(diphenylphosphino)-N-[2-(diphenylphosphino)phenyl]-](/img/structure/B3054059.png)

![4-[(4-Aminobenzoyl)amino]butanoic acid](/img/structure/B3054061.png)